
Dexamethasone
Overview
Description
Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. It is widely used in the treatment of various inflammatory and autoimmune conditions, as well as in the management of certain cancers. This compound is known for its ability to reduce inflammation and suppress the immune response, making it a valuable therapeutic agent in numerous medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dexamethasone is synthesized through a multi-step process starting from simpler steroid precursors. One common method involves the use of prednisolone as a starting material. The synthesis includes steps such as fluorination, hydroxylation, and methylation to introduce the necessary functional groups. The reaction conditions typically involve the use of reagents like fluorine gas, hydrogen peroxide, and various catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product. The production is carried out under strict quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Dexamethasone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered pharmacological properties.
Reduction: Reduction reactions can modify the ketone groups in this compound, leading to different analogs.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the this compound molecule
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, various catalysts
Major Products: The major products formed from these reactions include various this compound derivatives with potential therapeutic applications. These derivatives may exhibit different pharmacokinetic and pharmacodynamic properties compared to the parent compound .
Scientific Research Applications
Dexamethasone is a corticosteroid medication used to reduce inflammation in a variety of conditions, including inflammatory disorders and certain cancers . It has been on the World Health Organization's (WHO) Model List of Essential Medicines since 1977 and is widely available . Recent research has also highlighted its life-saving potential in treating critically ill COVID-19 patients .
Scientific Research Applications
COVID-19 Treatment:
- This compound has emerged as a crucial drug in treating severe COVID-19 cases . A study showed that the drug's life-saving effect is related to the reaction of monocytes, a type of white blood cell that is a central component of the immune system .
- For COVID-19 patients on ventilators, this compound treatment reduced mortality by about one third, and for those requiring only oxygen, mortality was cut by about one fifth . The benefit was only seen in seriously ill patients .
- However, a study found that this compound treatment did not significantly improve survival or time to clinical improvement in patients with diabetes and COVID-19 infection .
Macular Edema:
- This compound implants have shown promise as a treatment for persistent macular edema resulting from retinal vein occlusion . Clinical trials have demonstrated that eyes receiving this compound implants achieved a 15-letter improvement in BCVA (Best Corrected Visual Acuity) significantly faster than those receiving sham treatment .
Diagnostic Agent:
Insights on this compound's Effects:
- Researchers have used single-cell analyses to understand how this compound influences the impaired inflammatory response in patients with severe COVID-19 . They found that this compound treatment reversed changes in altered, pathological monocyte "signatures" when the therapy was effective .
- "The response of the monocytes precedes the improvement in health status by several days," says Florian Kurth from Charité’s Department of Infectious Diseases and Critical Care Medicine . "Thus, if the immune cells respond to this compound at an early stage, we can anticipate that the treatment will work. If the cells do not respond, meaning that the therapy will have no effect, we can use additional medications to help the affected individuals" .
Adverse Effects:
Mechanism of Action
Dexamethasone exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the this compound-receptor complex translocates to the cell nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation. Additionally, this compound affects various metabolic pathways, including glucose metabolism and protein catabolism .
Comparison with Similar Compounds
Prednisone: Another glucocorticoid with similar anti-inflammatory properties but shorter duration of action.
Hydrocortisone: A naturally occurring glucocorticoid with less potency compared to dexamethasone.
Betamethasone: Structurally similar to this compound but with slightly different pharmacokinetic properties .
Uniqueness of this compound: this compound is unique due to its high potency and long duration of action. It is significantly more potent than prednisone and hydrocortisone, making it effective at lower doses. Additionally, its fluorinated structure contributes to its enhanced stability and bioavailability .
Biological Activity
Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in clinical settings to treat various conditions, including autoimmune diseases, allergies, and as part of treatment regimens for severe respiratory complications, particularly in COVID-19 patients. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and implications for treatment.
This compound exerts its biological effects through both genomic and non-genomic mechanisms:
-
Genomic Mechanism :
- This compound penetrates cell membranes and binds to cytoplasmic glucocorticoid receptors (GRs) located in nearly all tissues. This receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene transcription. This leads to:
-
Non-Genomic Mechanism :
- Rapid effects occur within minutes post-administration. This compound can inhibit nuclear factor kappa B (NF-κB), decreasing the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .
- It also stabilizes cell membranes, inhibits leukocyte migration, and reduces endothelial cell activity .
Case Studies and Clinical Trials
-
COVID-19 Treatment :
- The RECOVERY trial demonstrated that this compound significantly reduces mortality in hospitalized patients with severe COVID-19. It reduced deaths by one-third in ventilated patients and by one-fifth in those requiring oxygen alone .
- A study comparing high-dose (20 mg) versus low-dose (6 mg) this compound found that high doses reduced clinical worsening within 11 days . The 28-day mortality rates were similar across dosing groups, indicating that while high doses may mitigate acute symptoms, they do not necessarily improve long-term survival outcomes .
- Metabolomic Changes :
Pharmacokinetics
This compound is administered orally or intravenously, with its bioavailability being nearly complete when taken orally. The drug has a half-life ranging from 3 to 5 hours but can exert effects lasting much longer due to its genomic actions.
Summary of Findings
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for quantifying dexamethasone in biological matrices, and how are they validated?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with acetonitrile as a solvent to avoid interference . Pharmacopeial standards (e.g., USP/EP) require UV absorption analysis at 240 nm, system suitability testing (retention time ±2% RSD), and validation per ICH Q2(R1) guidelines for specificity, linearity (R² > 0.995), and precision (≤5% RSD) .
Q. How should in vivo experimental designs be structured to assess this compound’s anti-inflammatory efficacy?
- Methodological Answer : Utilize controlled trials with randomized cohorts (e.g., chicks divided into control and this compound-treated groups at 7 mg/kg feed). Measure biometric parameters (e.g., organ weight, plasma cortisol) using ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) to compare group means .
Q. What statistical approaches are appropriate for analyzing this compound’s impact on gene expression in osteogenesis studies?
- Methodological Answer : Apply factorial ANOVA to assess interactions between this compound and other inductors (e.g., BMP2, Vitamin D3). Pair with PCA to reduce dimensionality in microarray data and identify treatment-specific gene clusters .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s efficacy in COVID-19 patients with diabetes?
- Methodological Answer : Conduct pharmacokinetic studies using X-ray crystallography to analyze serum albumin-dexamethasone binding efficiency in diabetic vs. non-diabetic models . Subgroup meta-analyses (e.g., random-effects models) can adjust for confounders like HbA1c levels.
Q. What experimental frameworks optimize this compound dosing in combination with tumor-treating fields (TTFields) for glioblastoma?
- Methodological Answer : Perform systematic reviews using PRISMA guidelines to identify studies with this compound ≤4.1 mg/day and TTFields compliance ≥75%. Apply Cox proportional hazards models to correlate dose/compliance with median overall survival (OS):
This compound Dose | Compliance | Median OS (Months) | Hazard Ratio |
---|---|---|---|
≤4.1 mg/day | ≥75% | 21.2 | 0.62 |
>4.1 mg/day | <75% | 15.8 | 1.00 (ref) |
Data from a meta-analysis of 5 trials . |
Q. How do feedback mechanisms in the HPA axis alter this compound’s glucocorticoid effects in genetic knockout models?
- Methodological Answer : Use SERT knockout mice to study corticosterone suppression post-dexamethasone. Employ autoradiography and RIAs to measure ACTH/cortisol, with two-way ANOVA to compare saline vs. This compound responses at multiple timepoints .
Q. What strategies mitigate bias in retrospective studies evaluating this compound’s role in cytokine storm management?
- Methodological Answer : Apply the Newcastle-Ottawa Scale to assess cohort selection, comparability, and outcome ascertainment. Use propensity score matching to balance covariates (e.g., age, comorbidities) .
Q. Methodological Guidance for Research Design
Q. How should researchers formulate hypothesis-driven questions for this compound studies in neuroinflammation?
- Methodological Answer : Structure questions around dependent variables (e.g., microglial activation) and independent variables (e.g., this compound dose). Example: “How does a 1 mg/kg this compound dose modulate TNF-α expression in LPS-induced murine microglia over 72 hours?” .
Q. What protocols ensure reproducibility in this compound’s pharmacokinetic/pharmacodynamic (PK/PD) modeling?
- Methodological Answer : Standardize LC-MS/MS protocols across labs (e.g., identical column temperatures, ion source parameters). Share raw data via repositories like Figshare to enable meta-analyses .
Q. How can structural biology techniques elucidate this compound’s interactions with nuclear receptors?
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBDLICKHMUKA-CXSFZGCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO5 | |
Record name | DEXAMETHAZONE | |
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DSSTOX Substance ID |
DTXSID3020384 | |
Record name | Dexamethasone | |
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Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dexamethazone is an odorless white to off-white crystalline powder with a slightly bitter taste. (NTP, 1992), Solid | |
Record name | DEXAMETHAZONE | |
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Record name | Dexamethasone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015364 | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), Crystals; sol in water; max absorption (ethanol): 238-239 nm (e= 14,000); specific optical rotation: +57 deg/D (water); mp 233-235 °C; specific optical rotation: +74 +- 4 deg at 25 °C/D (water- and alc-free basis, 10 mg/mL) /21-phosphate disodium salt of dexamethasone/, ODORLESS OR HAS SLIGHT ODOR OF ALCOHOL; WHITE, OR SLIGHTLY YELLOW, CRYSTALLINE POWDER; 1 G DISSOLVES IN ABOUT 2 ML OF WATER; INSOL IN DIOXANE; SLIGHTLY SOL IN ALC; INSOL IN ETHER & CHLOROFORM; VERY HYGROSCOPIC /DEXAMETHASONE SODIUM PHOSPHATE/, Solubility in water (25 °C): 10 mg/100 mL; sol in acetone, ethanol, chloroform, In water, 89.0 mg/L at 25 °C, 5.05e-02 g/L | |
Record name | DEXAMETHAZONE | |
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Record name | Dexamethasone | |
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Record name | Dexamethasone | |
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Mechanism of Action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA, and stimulate transcription of mRNA and subsequent protein synthesis of enzymes ultimately responsible for anti-inflammatory effects of topical application of corticosteroids to the eye. In high concentrations which may be achieved after topical application, corticosteroids may exert direct membrane effects. Corticosteroids decrease cellular and fibrinous exudation and tissue infiltration, inhibit fibroblastic and collagen-forming activity, retard epithelial regeneration, diminish postinflammatory neovascularization and reduce toward normal levels the excessive permeability of inflamed capillaries. /Corticosteroids (Otic)/, Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/, Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids. These anti-inflammatory effects include inhibition of early processes such as edema, fibrin deposition, capillary dilatation, movement of phagocttes into the area, and phagocytic activities. Later processes, such as capillary production, collagen deposition, and keloid formation also are inhibited by corticosteroids. The overall actions of topical corticosteroids are catabolic. /Corticosteroids (topical)/ | |
Record name | Dexamethasone | |
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Color/Form |
Crystals from ether, WHITE TO PRACTICALLY WHITE CRYSTALLINE POWDER | |
CAS No. |
50-02-2, 23495-06-9 | |
Record name | DEXAMETHAZONE | |
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Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17,21-trihydroxy-16-methyl-, labeled with tritium, (11β,16α)- | |
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Record name | Dexamethasone [USP:INN:BAN:JAN] | |
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Record name | DEXAMETHASONE | |
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Record name | DEXAMETHASONE | |
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Melting Point |
504 to 507 °F (NTP, 1992), 260-264, 262-264 °C, 262 °C | |
Record name | DEXAMETHAZONE | |
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Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DEXAMETHASONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3053 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dexamethasone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015364 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.